Chlorhydrate d'acide 4-amino-3-(4-fluorophényl)butyrique

Vue d'ensemble

Description

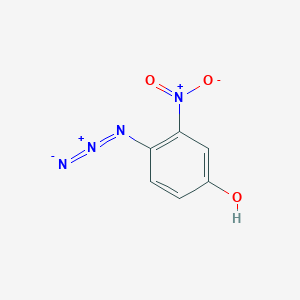

4-fluoro Phenibut (hydrochloride) is an analytical reference standard categorized as a gabapentinoid and is structurally similar to known nootropics. This product is intended for research and forensic applications.

Applications De Recherche Scientifique

Synthèse de prodrogues

Ce composé est un prodrogues qui est hydrolysé in vivo en acide 4-amino-3-(4-fluorophényl)butyrique, qui est un intermédiaire dans la synthèse des esters d'acide carbamique utilisés comme produits pharmaceutiques et réactifs de recherche .

Compléments alimentaires

On le retrouve comme ingrédient dans certains compléments alimentaires vendus pour diverses utilisations, notamment le sommeil, la réduction du stress et les effets nootropes .

Réactif de recherche

Le composé est proposé pour une utilisation expérimentale et de recherche, indiquant son application dans des études scientifiques .

Chromatographie et spectrométrie de masse

Il peut être utilisé dans des applications de chromatographie ou de spectrométrie de masse pour répondre à la manipulation des échantillons pendant ces processus .

Dérivé de neurotransmetteur

C'est un dérivé du GABA, un important neurotransmetteur inhibiteur. Les aliments contenant du GABA ont montré une activité suppressive du nerf autonome liée à l'augmentation de la pression artérielle .

Mécanisme D'action

Target of Action

The primary target of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is the GABAB receptor . The GABAB receptor is a type of GABA receptor, which is an inhibitory neurotransmitter in the central nervous system.

Mode of Action

As a GABAB receptor agonist , 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride binds to the GABAB receptors, mimicking the action of GABA . This binding action results in the activation of the receptor, leading to an increase in the inhibitory effects of GABA in the nervous system.

Biochemical Pathways

The activation of the GABAB receptor by 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride affects several biochemical pathways. Primarily, it enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This can result in effects such as sedation, anxiolysis, and muscle relaxation .

Result of Action

The activation of the GABAB receptor by 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride leads to a decrease in neuronal excitability. This can result in a variety of effects, including sedation, anxiolysis, and muscle relaxation . These effects can be beneficial in conditions such as anxiety, insomnia, and certain types of pain.

Action Environment

The action of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride can be influenced by various environmental factors. For example, the presence of other substances that also act on the GABAB receptor can potentiate or inhibit its effects. Additionally, factors such as pH and temperature can influence the stability and efficacy of the compound .

Analyse Biochimique

Biochemical Properties

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with gamma-aminobutyric acid (GABA) receptors, specifically the GABA_B receptors, which are involved in inhibitory neurotransmission. This interaction leads to the modulation of neuronal excitability and has anxiolytic and nootropic effects . Additionally, 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride has been shown to interact with voltage-dependent calcium channels, influencing calcium ion flux and affecting neurotransmitter release .

Cellular Effects

The effects of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to enhance the expression of genes associated with neuroprotection and synaptic plasticity . Furthermore, it affects cellular metabolism by altering the levels of key metabolites involved in energy production and neurotransmitter synthesis . These effects contribute to its potential therapeutic applications in treating neurological disorders.

Molecular Mechanism

At the molecular level, 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride exerts its effects through several mechanisms. It binds to GABA_B receptors, leading to the activation of downstream signaling pathways that result in the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate (cAMP) levels . This inhibition affects the activity of protein kinase A (PKA) and subsequently modulates the phosphorylation of various target proteins. Additionally, the compound’s interaction with voltage-dependent calcium channels influences calcium ion influx, which plays a critical role in neurotransmitter release and synaptic transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that prolonged exposure to 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and cognitive-enhancing effects without significant adverse effects . At higher doses, it can lead to sedation, motor impairment, and potential toxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects, while exceeding this range results in adverse outcomes. These findings highlight the importance of dosage optimization in preclinical and clinical studies.

Metabolic Pathways

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is involved in several metabolic pathways. It undergoes minimal metabolism in the liver, with the majority of the compound being excreted unchanged in the urine . The compound’s interaction with enzymes such as cytochrome P450 is limited, reducing the risk of drug-drug interactions . Additionally, 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride affects metabolic flux by modulating the levels of key metabolites involved in neurotransmitter synthesis and energy production.

Transport and Distribution

The transport and distribution of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. The compound is well-absorbed and distributed throughout the central nervous system, where it exerts its pharmacological effects . It interacts with transporters such as the GABA transporter, which facilitates its uptake into neurons . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular weight.

Subcellular Localization

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neurons . It is directed to these compartments through targeting signals and post-translational modifications that ensure its proper localization and function. The subcellular localization of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is crucial for its role in modulating neurotransmitter release and synaptic transmission.

Propriétés

IUPAC Name |

4-amino-3-(4-fluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJNLRFZRDSVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B1383094.png)

![tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B1383096.png)

![tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1383098.png)

![2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B1383099.png)

![2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1383100.png)

![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383102.png)

![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383103.png)

![6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1383104.png)

![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)

![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383110.png)

![tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1383111.png)